molecular formula C4H4O3S B13114940 Furan-3-sulfinicacid

Furan-3-sulfinicacid

Cat. No.: B13114940
M. Wt: 132.14 g/mol
InChI Key: NHHYNCKTTVXUMU-UHFFFAOYSA-N
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Description

Furan-3-sulfinic acid (C₄H₄O₃S) is a heterocyclic organic compound comprising a furan ring substituted with a sulfinic acid (-SO₂H) group at the 3-position. Sulfinic acids are characterized by their intermediate oxidation state between sulfoxides (R-SO-R) and sulfonic acids (R-SO₃H).

Key properties of sulfinic acids include:

  • Acidity: Sulfinic acids (pKa ~1.5–2.5) are weaker acids than sulfonic acids (pKa ~-1 to 1) but stronger than carboxylic acids (pKa ~4–5) .
  • Reactivity: They act as reducing agents, undergo oxidation to sulfonic acids, and participate in nucleophilic substitution reactions.
  • Applications: Used as intermediates in organic synthesis, catalysts, and precursors for sulfonamide drugs .

Properties

Molecular Formula

C4H4O3S

Molecular Weight

132.14 g/mol

IUPAC Name

furan-3-sulfinic acid

InChI

InChI=1S/C4H4O3S/c5-8(6)4-1-2-7-3-4/h1-3H,(H,5,6)

InChI Key

NHHYNCKTTVXUMU-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1S(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Furan-3-sulfinic acid can be synthesized through several methods. One common approach involves the oxidation of furan-3-thiol using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically occurs under mild conditions and yields furan-3-sulfinic acid as the primary product .

Industrial Production Methods

Industrial production of furan-3-sulfinic acid often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. Additionally, purification steps such as crystallization or distillation are employed to obtain high-purity furan-3-sulfinic acid .

Chemical Reactions Analysis

Types of Reactions

Furan-3-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

Furan-3-sulfinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of furan-3-sulfinic acid involves its ability to interact with various molecular targets. The sulfinic acid group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making furan-3-sulfinic acid a valuable tool in biochemical research .

Comparison with Similar Compounds

Furan-3-sulfonic Acid

Furan-3-sulfonic acid (C₄H₄O₄S) differs by having a sulfonic acid (-SO₃H) group instead of sulfinic acid. Key distinctions include:

Property Furan-3-sulfinic Acid Furan-3-sulfonic Acid
Acidity (pKa) ~2.0 (estimated) ~0.5–1.0
Oxidation State +4 (S) +6 (S)
Thermal Stability Less stable (prone to oxidation) Highly stable
Applications Reducing agents, niche synthesis Surfactants, ion-exchange resins

Research Insights : Sulfonic acids are preferred in industrial applications (e.g., sulfonic acid cation-exchange resins ) due to their stability, while sulfinic acids are utilized in controlled redox reactions .

Benzene Sulfinic Acid (C₆H₅SO₂H)

A non-heterocyclic analog, benzene sulfinic acid provides a benchmark for sulfinic acid reactivity:

Property Furan-3-sulfinic Acid Benzene Sulfinic Acid
Ring Structure Furan (oxygen heterocycle) Benzene (aromatic hydrocarbon)
Solubility Higher in polar solvents Moderate in polar solvents
Electrophilicity Enhanced due to furan’s electron-rich ring Lower

Research Insights : The electron-rich furan ring in Furan-3-sulfinic acid may increase its reactivity in electrophilic substitutions compared to benzene derivatives .

Thiophene-3-sulfinic Acid (C₄H₄O₂S₂)

Replacing furan’s oxygen with sulfur yields thiophene-3-sulfinic acid, altering electronic and physical properties:

Property Furan-3-sulfinic Acid Thiophene-3-sulfinic Acid
Aromaticity Moderate (oxygen) Strong (sulfur)
Oxidation Resistance Low Higher (sulfur’s lower electronegativity)
Bioactivity Limited data Potential in antimicrobial agents

Research Insights : Thiophene derivatives are more prevalent in drug discovery due to sulfur’s biocompatibility, whereas furan-based sulfinic acids remain understudied .

Pyridine-3-sulfinic Acid (C₅H₅NO₂S)

A nitrogen-containing heterocycle, pyridine-3-sulfinic acid contrasts in basicity and coordination chemistry:

Property Furan-3-sulfinic Acid Pyridine-3-sulfinic Acid
Basicity Non-basic Weakly basic (pyridine N)
Metal Coordination Limited Strong (via N and SO₂H groups)
Applications Organic synthesis Catalysis, metal chelation

Research Insights : Pyridine sulfinic acids are explored in coordination polymers, whereas furan analogs lack such documented uses .

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